molecular formula C19H19N3O5 B2497314 N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide CAS No. 688774-41-6

N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

Cat. No.: B2497314
CAS No.: 688774-41-6
M. Wt: 369.377
InChI Key: UEPFTHCSOQSEKJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a synthetic compound featuring a propanamide backbone bridging a 3,4-dimethoxyphenyl group and a 2,4-dioxo-tetrahydroquinazolinone moiety. The 3,4-dimethoxyphenyl substituent is notable for its electron-rich aromatic system, which may enhance interactions with biological targets through hydrogen bonding or π-π stacking.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-26-15-8-7-12(11-16(15)27-2)20-17(23)9-10-22-18(24)13-5-3-4-6-14(13)21-19(22)25/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPFTHCSOQSEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a compound of interest due to its potential pharmacological properties. The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer and antimicrobial effects. This article provides a detailed overview of its biological activities, including relevant data tables and findings from recent research.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N3O6C_{20}H_{25}N_{3}O_{6} with a molecular weight of approximately 399.4 g/mol. Its structure features a dimethoxyphenyl group and a tetrahydroquinazoline moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : The compound was tested against various cancer cell lines. One study reported an IC50 value of 4.37 µM against HepG-2 (human liver cancer) cells and 8.03 µM against A549 (human lung cancer) cells. These values suggest potent cytotoxic activity compared to standard treatments like cisplatin .
Cell LineIC50 (µM)Reference
HepG-24.37 ± 0.7
A5498.03 ± 0.5
  • Mechanism of Action : The anticancer mechanism is believed to involve the inhibition of DNA synthesis and cell division pathways. The presence of the tetrahydroquinazoline ring enhances its interaction with biological targets involved in tumorigenesis .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Antibacterial and Antifungal Testing : In vitro evaluations against clinically relevant bacterial strains revealed that the compound exhibits significant growth inhibition with minimal inhibitory concentrations (MICs) below 62 µM for mycobacterial strains .
Microbial StrainMIC (µM)Reference
Mycobacterium tuberculosis<62

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound in preclinical settings:

  • Study on HepG-2 Cells : A study demonstrated that the compound induced apoptosis in HepG-2 cells through the activation of caspase pathways while inhibiting cell cycle progression .
  • Synergistic Effects : Another investigation explored the synergistic effects when combined with existing antibiotics against resistant strains of bacteria. The results indicated enhanced efficacy when used in combination therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the amide nitrogen or the quinazolinone ring, influencing physicochemical and biological properties.

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Amide Substituent Quinazolinone Substituent Molecular Weight Reference
N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-tetrahydroquinazolin-3-yl)propanamide Tetrahydroquinazolinone (2,4-dioxo) 3,4-Dimethoxyphenyl None ~383.38 (calc.) -
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl - 313.36
N-(2-Furylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-tetrahydroquinazolin-3-yl]propanamide Tetrahydroquinazolinone (2,4-dioxo) 2-Furylmethyl 3-Nitrobenzyl 448.43
N-(3-Methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-tetrahydroquinazolin-3-yl]propanamide Tetrahydroquinazolinone (2,4-dioxo) 3-Methoxypropyl 3-Nitrobenzyl 448.43
GFS037 (Tetrahydropyrimidinone derivative) Tetrahydropyrimidinone (2,4-dioxo) 3,4-Dimethoxyphenyl 6-Amino, 1,3-dimethyl 385.15 (M+Na)

Physicochemical Properties

  • Melting Points: Rip-B () has a melting point of 90°C , while nitrobenzyl-substituted quinazolinones () likely exhibit higher melting points due to increased molecular rigidity.

Key Research Findings

Substituent-Driven Activity : The 3-nitrobenzyl group in and may confer antimicrobial or anticancer properties, as nitro groups are common in such agents.

Synthetic Flexibility : Modifications at the amide nitrogen (e.g., furylmethyl, methoxypropyl) allow tuning of solubility and target affinity without altering the core pharmacophore.

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